(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15786760
InChI: InChI=1S/C8H8BrN3/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H,3,10H2,(H,11,12)
SMILES:
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

CAS No.:

Cat. No.: VC15786760

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine -

Specification

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
IUPAC Name (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
Standard InChI InChI=1S/C8H8BrN3/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H,3,10H2,(H,11,12)
Standard InChI Key CQCQEKMACPUUNY-UHFFFAOYSA-N
Canonical SMILES C1=C2C=C(NC2=NC=C1Br)CN

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituent Effects

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine belongs to the pyrrolopyridine class, featuring a bicyclic system where a pyrrole ring is fused to a pyridine ring at the [2,3-b] positions. The bromine atom at the 5-position of the pyrrolo moiety introduces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity at adjacent positions. The methylamine group at the 2-position contributes basicity and hydrogen-bonding capability, critical for interactions with biological targets.

Crystallographic and Conformational Insights

While X-ray crystallographic data for this specific compound remains unpublished, analogous pyrrolopyridines exhibit planar bicyclic systems with slight deviations due to substituent steric effects. Computational models predict that the bromine atom’s van der Waals radius (1.85 Å) induces minimal distortion in the aromatic plane, preserving conjugation across the fused rings.

Synthetic Methodologies

Bromination Strategies

The synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine typically begins with a pyrrolopyridine precursor. VulcanChem reports a high-yield (up to 98%) bromination protocol using Br2\text{Br}_2 in non-polar solvents like dichloromethane under reflux. Selective bromination at the 5-position is achieved through careful control of stoichiometry and temperature, avoiding over-halogenation.

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product . Purity exceeding 95% is routinely achieved, as verified by high-performance liquid chromatography (HPLC) . Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, with key signals including:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, pyridine-H), 7.45 (d, J=3.6J = 3.6 Hz, 1H, pyrrole-H), 6.89 (d, J=3.6J = 3.6 Hz, 1H, pyrrole-H), 3.95 (s, 2H, CH2_2-NH2_2).

  • 13C^{13}\text{C} NMR: δ 148.9 (C-Br), 134.2–119.7 (aromatic carbons), 45.3 (CH2_2-NH2_2).

Spectroscopic and Analytical Profiling

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound exhibits a molecular ion peak at m/z=226.07m/z = 226.07 (calculated for C8H8BrN3\text{C}_8\text{H}_8\text{BrN}_3), with characteristic fragmentation pathways including loss of NH2_2-CH2_2 (Δm/z = -31) and Br (Δm/z = -80) .

Infrared Spectroscopy

Infrared (IR) spectra show absorptions at 3350 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (aromatic C=C), and 680 cm1^{-1} (C-Br).

Comparative Analysis with Structural Analogs

The table below highlights key analogs and their similarity indices to (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine:

Compound NameCAS NumberSimilarity Index
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine933691-80-60.89
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine267876-25-50.84
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine1523618-08-70.87

The higher similarity index of the 3-yl methanamine analog (0.89) reflects conserved topology, while diminished scores for 5-yl derivatives arise from altered substitution patterns.

Chemical Reactivity and Derivative Synthesis

Electrophilic Aromatic Substitution

The bromine atom directs incoming electrophiles to the 3- and 4-positions of the pyrrolo ring. For instance, nitration with HNO3_3/H2_2SO4_4 yields 3-nitro derivatives, which serve as precursors for amine functionalities.

Nucleophilic Displacement Reactions

The amine group participates in Schiff base formation with aldehydes, enabling access to imine-linked conjugates. Reaction with benzaldehyde in ethanol produces NN-(benzylidene)-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine in 75% yield.

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